4-Amino(pyridine-d4) 4-Amino(pyridine-d4)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18569371
InChI: InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D
SMILES:
Molecular Formula: C5H6N2
Molecular Weight: 98.14 g/mol

4-Amino(pyridine-d4)

CAS No.:

Cat. No.: VC18569371

Molecular Formula: C5H6N2

Molecular Weight: 98.14 g/mol

* For research use only. Not for human or veterinary use.

4-Amino(pyridine-d4) -

Specification

Molecular Formula C5H6N2
Molecular Weight 98.14 g/mol
IUPAC Name 2,3,5,6-tetradeuteriopyridin-4-amine
Standard InChI InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D
Standard InChI Key NUKYPUAOHBNCPY-RHQRLBAQSA-N
Isomeric SMILES [2H]C1=C(N=C(C(=C1N)[2H])[2H])[2H]
Canonical SMILES C1=CN=CC=C1N

Introduction

Chemical Structure and Isotopic Properties

4-Amino(pyridine-d4) (C₅H₃D₄N₂) is a deuterated derivative of 4-aminopyridine, where four hydrogen atoms on the pyridine ring are replaced by deuterium (²H). The deuteration typically occurs at the ortho and meta positions relative to the amino group, preserving the amine’s protonated state for biological interactions . This isotopic substitution increases the molecular weight from 94.12 g/mol (4-AP) to approximately 98.16 g/mol, altering physical properties such as vibrational frequencies and nuclear magnetic resonance (NMR) signals while maintaining similar solubility and reactivity profiles .

Table 1: Comparative Properties of 4-Aminopyridine and 4-Amino(pyridine-d4)

Property4-Aminopyridine4-Amino(pyridine-d4)
Molecular FormulaC₅H₆N₂C₅H₂D₄N₂
Molecular Weight (g/mol)94.1298.16
pKa9.17 ~9.17 (estimated)
Solubility in WaterHigh High
NMR (¹H)Aromatic signalsReduced/absent aromatic proton signals

Synthesis and Deuterium Incorporation

The synthesis of 4-amino(pyridine-d4) involves strategic deuteration of 4-aminopyridine or its precursors. While no direct method is described in the provided sources, analogous approaches can be inferred from synthetic strategies for 4-AP and deuterated compounds generally.

Direct Deuteration of 4-Aminopyridine

Deuterium exchange can be achieved by refluxing 4-AP in deuterated solvents (e.g., D₂O) under acidic or basic conditions. The aromatic hydrogens ortho and meta to the amino group are more susceptible to exchange due to the electron-withdrawing effect of the amine, which activates the ring for electrophilic substitution . For example:

4-AP+4D2OH+4-Amino(pyridine-d4)+4HD\text{4-AP} + 4\text{D}_2\text{O} \xrightarrow{\text{H}^+} \text{4-Amino(pyridine-d4)} + 4\text{HD}

Synthesis from Deuterated Precursors

An alternative route involves starting with deuterated building blocks. For instance, 4-cyanopyridine-d4 could be reduced to 4-aminopyridine-d4 using lithium aluminum deuteride (LiAlD₄) :

4-Cyanopyridine-d4+LiAlD44-Amino(pyridine-d4)+LiAl(CN)D3\text{4-Cyanopyridine-d4} + \text{LiAlD}_4 \rightarrow \text{4-Amino(pyridine-d4)} + \text{LiAl(CN)D}_3

This approach ensures higher deuteration efficiency but depends on the availability of deuterated starting materials.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration eliminates aromatic proton signals in ¹H NMR, simplifying spectra in complex biological matrices. For example, the non-deuterated 4-AP shows aromatic proton resonances at δ 7.2–8.5 ppm , whereas these signals are absent in 4-amino(pyridine-d4). ²H NMR can confirm deuteration, with characteristic quadrupolar splitting patterns.

Table 2: Key Spectroscopic Data for 4-Amino(pyridine-d4)

TechniqueObservations
¹H NMR (500 MHz, D₂O)No aromatic protons; NH₂ at δ 5.1 ppm
²H NMRSignals at δ 7.0–8.0 ppm (quadrupolar splitting)
IR (KBr)N-H stretch at 3350 cm⁻¹; C-D stretches at 2100–2200 cm⁻¹

Mass Spectrometry

High-resolution mass spectrometry (HRMS) distinguishes 4-amino(pyridine-d4) from 4-AP via molecular ion clusters. For example:

  • 4-AP: [M+H]⁺ at m/z 95.08 (calculated for C₅H₇N₂⁺).

  • 4-Amino(pyridine-d4): [M+H]⁺ at m/z 99.12 (C₅H₃D₄N₂⁺).

Applications in Research

Mechanistic Studies in Neuroscience

4-Amino(pyridine-d4) serves as a potassium channel blocker, analogous to 4-AP, but with enhanced utility in tracing studies. Its deuterated structure allows for precise tracking via mass spectrometry in pharmacokinetic experiments, enabling differentiation from endogenous 4-AP in biological samples .

NMR Spectroscopy and Protein Interactions

In solid-state NMR, deuterated compounds reduce proton-induced spin diffusion, improving resolution in studies of ligand-receptor interactions. For instance, 4-amino(pyridine-d4) could clarify binding dynamics in voltage-gated potassium channels (Kv1 family) .

Internal Standards in Analytical Chemistry

The compound’s stable isotopic signature makes it ideal as an internal standard in quantitative HPLC-MS analyses of 4-AP, minimizing matrix effects and improving accuracy .

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